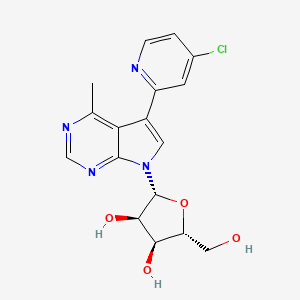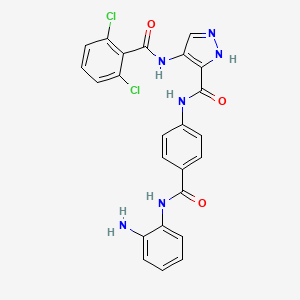
PROTAC TYK2 degradation agent1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC TYK2 degradation agent1 is a potent and subtype-selective degrader of TYK2 (Tyrosine Kinase 2). It exhibits degradation activity with a DC50 value of 14 nM . This compound is primarily used in the research of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PROTAC TYK2 degradation agent1 involves the synthesis of a bifunctional molecule that can bind to both the target protein (TYK2) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the TYK2 ligand: This involves the preparation of a molecule that can selectively bind to TYK2.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The TYK2 ligand and the E3 ligase ligand are connected via a linker molecule.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the TYK2 ligand, E3 ligase ligand, and linker are synthesized separately.
Coupling reaction: The ligands are coupled using a linker under controlled conditions to form the final PROTAC molecule.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
PROTAC TYK2 degradation agent1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
DMSO (Dimethyl sulfoxide): Used as a solvent in various reactions.
PEG300 (Polyethylene glycol 300): Used to enhance solubility.
Tween 80: Used as a surfactant to improve mixing and solubility.
Major Products Formed
The major products formed from the reactions of this compound include:
Degraded TYK2 protein: The primary product of the degradation reaction.
By-products: Various by-products may form depending on the specific reaction conditions.
Scientific Research Applications
PROTAC TYK2 degradation agent1 has several scientific research applications, including:
Chemistry: Used to study the degradation of TYK2 and its effects on various chemical pathways.
Biology: Used to investigate the role of TYK2 in cellular processes and its degradation.
Medicine: Used in the research of autoimmune diseases and potential therapeutic applications.
Industry: Used in the development of new drugs and therapeutic agents targeting TYK2
Mechanism of Action
PROTAC TYK2 degradation agent1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TYK2, leading to its recognition and degradation by the 26S proteasome . The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for immune response regulation .
Comparison with Similar Compounds
Similar Compounds
KT-294: A highly selective TYK2 degrader that also targets the JAK/STAT pathway.
Deucravacitinib: An allosteric inhibitor of TYK2 used in autoimmune disease research.
Uniqueness
PROTAC TYK2 degradation agent1 is unique due to its high selectivity and potency in degrading TYK2. Unlike other inhibitors, it induces the degradation of the target protein rather than merely inhibiting its activity. This leads to a more sustained and effective reduction in TYK2 levels .
Properties
Molecular Formula |
C55H69N13O7S |
|---|---|
Molecular Weight |
1056.3 g/mol |
IUPAC Name |
6-[[5-[[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecyl]carbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1 |
InChI Key |
ZQBPERKIXUCCNQ-DXGZDBETSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
